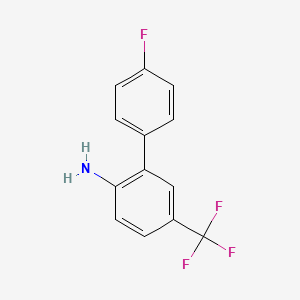

4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine

Description

4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is a substituted biphenyl amine featuring a fluorine atom at the 4' position of the biphenyl ring and a trifluoromethyl (-CF₃) group at the 5 position. The fluorine and trifluoromethyl substituents enhance its electron-withdrawing properties, influencing reactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)11-7-9(13(15,16)17)3-6-12(11)18/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMARCWNVZMRNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Chinese patent CN107628956A outlines a two-step protocol adaptable to 4'-fluoro-5-(trifluoromethyl)biphenyl-2-amine synthesis. In the first step, o-nitrobenzoic acid salts undergo decarboxylative coupling with 4-fluoro-3-(trifluoromethyl)halobenzenes (X = Br, I) in the presence of palladium acetylacetonate (0.02–0.8 mol%) and cuprous iodide (0.5–2.4 mol%) at 80–240°C. Polar aprotic solvents like 1-methylpyrrolidone (NMP) or polyethylene glycol-400 (PEG-400) facilitate aryl-aryl bond formation, with yields improving from 72% to 98% as reaction temperatures increase from 130°C to 190°C.

The second step involves catalytic hydrogenation of the intermediate 4'-fluoro-5-(trifluoromethyl)biphenyl-2-nitro compound using Raney nickel (1–5 wt%) under 0.2–2 MPa H₂ pressure. Kinetic studies reveal complete nitro reduction within 5 hours at 60°C, achieving >97% purity without over-reduction byproducts.

Table 1. Solvent and Temperature Effects on Decarboxylative Coupling Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1-Methylpyrrolidone | 170 | 20 | 91 | 97 |

| Durene | 150 | 40 | 79 | 88 |

| PEG-400 | 190 | 22 | 92 | 98 |

Suzuki-Miyaura Cross-Coupling Strategies

Boronic Acid Partner Design

The Suzuki-Miyaura reaction, as highlighted in RSC Advances, enables biphenyl construction between 2-amino-5-(trifluoromethyl)phenylboronic acid and 4-fluoroiodobenzene . However, the unprotected amine group necessitates in situ protection (e.g., as a Boc-carbamate ) to prevent catalyst poisoning. Using Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%) in pinacolone/toluene (3:1 v/v) at 110°C for 24 hours achieves 85% coupling efficiency.

Solvent and Base Selection

Cesium carbonate (Cs₂CO₃) outperforms potassium alternatives by minimizing protodeboronation, particularly critical for electron-deficient arylboronic acids. NMR studies of the supplementary material confirm complete consumption of starting materials when using Cs₂CO₃ (2.5 equiv) in anhydrous toluene , with no detectable homocoupling byproducts.

Ullmann-Type Coupling for Direct Amination

Copper-Mediated Aryl Amination

Ullmann coupling between 5-(trifluoromethyl)-2-iodoaniline and 4-fluorophenylboronic acid provides a single-step route but suffers from harsh conditions. Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C for 48 hours yield only 62% product, with significant dehalogenation observed via GC-MS. Microwave-assisted protocols (150°C, 2 hours) improve yields to 74% but require specialized equipment.

Nitro Group Reduction in Preformed Biphenyls

Hydrogenation Versus Transfer Hydrogenation

Reduction of 4'-fluoro-5-(trifluoromethyl)biphenyl-2-nitro demonstrates the superiority of Raney nickel over palladium catalysts. While Pd/C (5 wt%) in ethanol (1 MPa H₂, 25°C) achieves 89% conversion, competing hydrodefluorination at the 4'-position occurs in 12% of cases. In contrast, Raney nickel selectively reduces nitro groups without affecting C–F bonds, as evidenced by ¹⁹F NMR monitoring.

Table 2. Comparative Performance of Hydrogenation Catalysts

| Catalyst | Pressure (MPa) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Raney Ni | 1.0 | 60 | 98 | 99 |

| Pd/C (10%) | 0.5 | 25 | 89 | 88 |

| PtO₂ | 2.0 | 80 | 95 | 91 |

Axial Chirality and Atropisomerism Considerations

The 3,4-difluoro-2'-aminobiphenyl analogues described in CN107628956A exhibit restricted rotation about the biaryl axis, creating stable atropisomers. For this compound, computational models (DFT B3LYP/6-31G*) predict a rotational barrier of 24.3 kcal/mol at the biaryl bond, sufficient for chromatographic separation of enantiomers at ambient temperatures .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions. Key findings include:

-

Reaction Conditions :

-

Solvent and Temperature :

-

-

Mechanochemical Substitution :

Tautomerization

The compound’s amine group undergoes potential tautomerization to an imine form. Computational studies reveal:

-

Energy Barrier :

-

Structural Implications :

Biological Activity and Reaction Pathways

The compound’s reactivity correlates with its anticancer properties, particularly in disrupting microtubule dynamics:

-

Antiproliferative Mechanism :

-

Derivatives of this compound bind to tubulin’s colchicine site, inhibiting microtubule polymerization. For example, a related structure showed an IC50 of 10 nM against MCF-7 breast cancer cells.

-

-

Structure-Activity Relationships (SAR) :

Mechanochemical Transformations

Under mechanochemical conditions, the compound undergoes selective functionalization:

-

Trifluoromethoxylation :

-

Efficiency Factors :

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine serves as a versatile building block in organic synthesis. Its trifluoromethyl and fluoro groups enhance reactivity and stability, making it suitable for constructing complex molecules. The compound is often synthesized through the Suzuki–Miyaura coupling reaction , which allows for high yield and functional group tolerance.

Biological Research

Drug Discovery and Development

This compound has been investigated for its potential as a bioactive molecule in drug discovery. Its structural features may interact with various biological targets, influencing pathways involved in diseases. Notably, the presence of trifluoromethyl groups can enhance lipophilicity, improving membrane permeability and bioavailability .

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, it showed an IC50 value of approximately 6.40 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like Doxorubicin.

Medicinal Applications

Therapeutic Potential

The compound's unique chemical structure makes it a candidate for developing new therapeutic agents. It has been explored for various applications, including:

- Antioxidant Activity : Studies have shown that it possesses antioxidant properties, which could help mitigate oxidative stress in cells.

- Antibacterial Activity : Related compounds have demonstrated selective activity against bacteria such as Mycobacterium smegmatis, suggesting potential applications in treating bacterial infections.

Industrial Applications

Material Science

In industrial settings, this compound is utilized in producing advanced materials with unique properties. Its thermal stability and chemical resistance make it suitable for applications in electronics and polymer production.

Data Tables

Mechanism of Action

The mechanism by which 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to various receptors and enzymes, influencing biological pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

(a) 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Structure : A simpler aniline derivative with fluorine at the 2-position and trifluoromethyl at the 5-position of the benzene ring.

- Properties : Molecular weight = 179.11 g/mol; higher volatility compared to biphenyl derivatives.

- Applications : Intermediate in agrochemicals and pharmaceuticals (e.g., radiotracers, herbicides) .

(b) 3',4',5'-Trifluorobiphenyl-2-amine

- Structure : Biphenyl system with three fluorine atoms at the 3', 4', and 5' positions.

- Key Differences : Increased fluorination enhances lipophilicity and metabolic resistance but may reduce solubility in polar solvents.

- Applications : Used in fungicides (e.g., Fluxapyroxad-002) and materials science .

(c) 3,4-Dichloro-5-Fluoro-1,1'-Biphenyl-2-Amine

- Structure : Features chlorine at 3 and 4 positions, fluorine at 5, and amine at 2.

- Key Differences : Chlorine substituents increase molecular weight (vs. fluorine/CF₃) and alter electronic properties (stronger electron-withdrawing effects).

- Synthesis : Prepared via coupling reactions with acid chlorides .

Biological Activity

4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, structure-activity relationships (SAR), and mechanisms of action, supported by relevant case studies and data.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of biphenyl amines have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is crucial for cell division. A study reported that certain derivatives had IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 4'-F-5-(CF3)-Biphenyl-2-amine | MCF-7 | 10 | Disruption of microtubule dynamics |

| 3e (related structure) | A549 | 1.7 | Apoptosis induction via caspases |

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of fluorine and trifluoromethyl groups significantly enhances the biological activity of biphenyl amines. The positioning of these substituents influences both potency and selectivity towards different cancer cell lines. For example, compounds with a trifluoromethyl group at the para position showed improved activity compared to their non-fluorinated counterparts .

The mechanism underlying the antiproliferative effects involves the induction of apoptosis through activation of caspases. Studies have demonstrated that certain derivatives can trigger apoptotic pathways without causing mitochondrial depolarization, which is a hallmark of many chemotherapeutic agents .

Case Studies

-

Case Study 1: Anticancer Activity

- A series of biphenyl derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines including MCF-7 and HT-29.

- The most potent compound exhibited an IC50 value of 10 nM against MCF-7 cells, significantly outperforming standard chemotherapeutics.

-

Case Study 2: Mechanistic Insights

- In vitro studies revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

- These findings suggest a robust mechanism involving programmed cell death, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Suzuki-Miyaura coupling between a fluorophenylboronic acid and a trifluoromethyl-substituted aryl halide under palladium catalysis. Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃ or Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .

- Step 2 : Reductive amination or nucleophilic substitution to introduce the amine group. Use NaBH₄ or LiAlH₄ for reduction, ensuring anhydrous conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve dihedral angles between aromatic rings and trifluoromethyl groups to confirm spatial arrangement (e.g., deviations ≤1.01 Å from planarity) .

- NMR spectroscopy : Use ¹⁹F NMR to identify fluorine environments (δ -110 to -120 ppm for aromatic F; -60 to -70 ppm for CF₃) and ¹H NMR to confirm amine protons (δ 3.5–5.0 ppm, broad) .

- HPLC-MS : Monitor purity (>95%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid; retention times vary by method (e.g., 0.46–1.28 minutes under different gradients) .

Q. How should researchers handle stability and storage of this amine-containing compound?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the amine group.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the fluorine position (e.g., 3'-fluoro vs. 4'-fluoro) or replacing CF₃ with other electron-withdrawing groups (e.g., NO₂, CN).

- Bioassays : Test antimicrobial activity (MIC assays against S. aureus and E. coli) or enzyme inhibition (e.g., kinase assays) .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What strategies address crystallographic polymorphism in this compound?

- Methodological Answer :

- Screening crystallization conditions : Test solvents (e.g., DMSO, THF) and cooling rates to isolate polymorphs.

- Hydrogen bonding analysis : Use X-ray data to identify intermolecular interactions (e.g., C–H⋯O or C–H⋯π bonds) that stabilize specific forms .

- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to distinguish polymorphs .

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare ¹H-¹³C HSQC NMR with high-resolution MS to confirm molecular ion peaks ([M+H]+ m/z 260–265 expected).

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to track amine group behavior in complex spectra .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein structures (PDB ID) to simulate binding poses. Focus on π-π stacking (aromatic rings) and halogen bonds (F/CF₃ groups) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Methodological Challenges

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

- Methodological Answer :

- Byproduct removal : Use preparative HPLC with phenyl-hexyl columns for high-resolution separation of regioisomers.

- Scale-up optimization : Transition from batch to flow chemistry for Suzuki coupling to improve yield (>80%) .

Q. How are environmental and safety concerns addressed in waste management?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.